molecular formula C6H9N3O B055023 (5Z)-5-ethylidene-2-imino-1-methylimidazolidin-4-one CAS No. 119290-24-3

(5Z)-5-ethylidene-2-imino-1-methylimidazolidin-4-one

Cat. No.: B055023
CAS No.: 119290-24-3
M. Wt: 139.16 g/mol
InChI Key: JUTDDJCFVLZDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SM 7338, also known as meropenem trihydrate, is a carbapenem antibiotic with broad-spectrum antibacterial activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics. This compound is particularly known for its stability against dehydropeptidase-I, an enzyme that degrades many other carbapenem antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SM 7338 involves the preparation of the carbapenem core structure followed by the introduction of specific substituents. The key steps include:

Industrial Production Methods

Industrial production of SM 7338 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

SM 7338 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions include various derivatives of SM 7338 with modified antibacterial properties .

Scientific Research Applications

SM 7338 has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of carbapenem antibiotics.

    Biology: Used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

    Medicine: Used in the development of new treatments for bacterial infections, particularly those caused by resistant strains.

    Industry: Used in the production of antibacterial coatings and materials

Mechanism of Action

SM 7338 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to cell lysis and death. The compound is particularly effective against bacteria that produce β-lactamase enzymes, which degrade other β-lactam antibiotics .

Comparison with Similar Compounds

SM 7338 is unique among carbapenem antibiotics due to its stability against dehydropeptidase-I and its broad-spectrum activity. Similar compounds include:

References

Properties

CAS No.

119290-24-3

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(5Z)-5-ethylidene-2-imino-1-methylimidazolidin-4-one

InChI

InChI=1S/C6H9N3O/c1-3-4-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10)/b4-3-

InChI Key

JUTDDJCFVLZDOW-UHFFFAOYSA-N

SMILES

CC=C1C(=O)NC(=N)N1C

Canonical SMILES

CC=C1C(=O)N=C(N1C)N

Synonyms

2-amino-5-ethylidene-1-methylimidazol-4-one
AEMI

Origin of Product

United States

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